1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
1-allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.
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Biological Activity
1-Allyl-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which contribute to its biological properties. The molecular formula is C23H30N4O3, with a molecular weight of approximately 414.52 g/mol. Its structure includes a benzimidazole moiety, which is often associated with various pharmacological activities.
This compound operates primarily through the modulation of specific biochemical pathways:
- Target Interaction : The compound acts as a ligand for certain cellular receptors, influencing downstream signaling pathways.
- Ubiquitin-Proteasome Pathway : It may interact with the ubiquitin-proteasome system, promoting the degradation of target proteins involved in disease processes.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Properties : Several studies have demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Preliminary data suggest antimicrobial activity against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in vitro, which may be beneficial in chronic inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis in breast cancer cells | |
Antimicrobial | Effective against Staphylococcus aureus | |
Anti-inflammatory | Reduces TNF-alpha levels in macrophages |
Case Study Example
In one study, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
Pharmacokinetics
The pharmacokinetic profile of this compound has yet to be fully elucidated. However, initial studies suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its effects.
- Excretion : Renal excretion is expected based on molecular properties.
Properties
IUPAC Name |
4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-3-14-27-18-19(17-24(27)29)25-26-20-10-4-5-11-21(20)28(25)15-8-9-16-31-23-13-7-6-12-22(23)30-2/h3-7,10-13,19H,1,8-9,14-18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLYLUDBNMJCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.